

CEP-28122 toxicity profile compared to clinical ALK inhibitors

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

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Status and Preclinical Data on CEP-28122

CEP-28122 is a small molecule ALK inhibitor that reached the preclinical research stage but its development appears to have been discontinued [1] [2]. Consequently, no human toxicity data from clinical trials is available.

Table 1: Preclinical and Early Development Profile of CEP-28122

Aspect	Details
Drug Type	Small molecule drug [2]
Primary Target	ALK (Anaplastic lymphoma kinase) [2]
Highest Phase of Development	Preclinical / Pending Discovery [2]
First Approval Date	None [2]
Reported Experimental Use	<i>In vitro</i> combination studies in anaplastic large cell lymphoma (ALCL) [3]

One preclinical study investigated **CEP-28122** in combination with a bromodomain inhibitor (OTX015) in ALK-positive ALCL cell lines. The combination with **suboptimal doses of CEP-28122** caused **cell cycle arrest**, suggesting a synergistic anti-proliferative effect without providing specific toxicity metrics [3].

Toxicity Profiles of Clinically Used ALK Inhibitors

For context, here are the toxicity profiles of ALK inhibitors that have been approved for clinical use. This information illustrates the common adverse effects observed with this drug class.

Table 2: Common Adverse Events of Clinically Approved ALK Inhibitors

ALK Inhibitor (Generation)	Most Common Treatment-Related Adverse Events (Grade 3 or Higher) [4]
Crizotinib (1st)	Elevated liver enzymes (14%), vision disorders (1%), diarrhea (2%), edema (1%) [4]
Ceritinib (2nd)	Elevated ALT (31%), elevated AST (17%), diarrhea (5%), fatigue (4%) [4]
Alectinib (2nd)	Elevated creatine phosphokinase (5%), anemia (5.9%), increased creatinine (3.3%) [4]
Brigatinib (2nd)	Elevated creatine phosphokinase (24%), increased lipase (15%), hypertension (14%) [4]
Lorlatinib (3rd)	Weight gain (17%), hypercholesterolemia (15%), hypertriglyceridemia (13%), hypertension (10%) [4]

Preclinical Toxicity Assessment Workflow

For a research compound like **CEP-28122**, a standard preclinical toxicity assessment would typically involve the following stages, though the specific data for **CEP-28122** is not available in the public domain.

Interpretation and Research Implications

The absence of a clinical toxicity profile for **CEP-28122** is a direct result of its discontinued development. This is a common outcome for many investigational compounds that do not demonstrate a sufficient therapeutic window in preclinical studies.

For your comparison guide, the key points to emphasize are:

- **CEP-28122 remains a preclinical research compound**, and its toxicity profile is not defined beyond early *in vitro* models [2] [3].
- The established safety profiles of approved ALK inhibitors provide a reference for the types of adverse effects this drug class can produce, primarily including gastrointestinal issues, liver enzyme elevations, and metabolic changes [4].
- The progression from preclinical research to clinical application requires extensive toxicity testing, as outlined in the workflow above, which **CEP-28122** did not undergo.

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References

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To cite this document: Smolecule. [CEP-28122 toxicity profile compared to clinical ALK inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549068#cep-28122-toxicity-profile-compared-to-clinical-alk-inhibitors>]

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